(3,4-Dichloro-5-hydroxyphenyl)boronic acid
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Overview
Description
(3,4-Dichloro-5-hydroxyphenyl)boronic acid is an organoboron compound characterized by the presence of boronic acid and phenyl groups substituted with chlorine and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (3,4-Dichloro-5-hydroxyphenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions, which are widely used for carbon-carbon bond formation . These methods leverage the stability and reactivity of boronic acids under mild conditions, making them suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: (3,4-Dichloro-5-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to phenols or quinones.
Reduction: Formation of corresponding alcohols or hydrocarbons.
Substitution: Halogenation, nitration, and other electrophilic aromatic substitutions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating mixtures of nitric and sulfuric acids.
Major Products:
Oxidation: Formation of dichlorohydroquinone or dichlorobenzoquinone.
Reduction: Formation of dichlorophenol or dichlorobenzene.
Substitution: Formation of various substituted phenylboronic acids.
Scientific Research Applications
(3,4-Dichloro-5-hydroxyphenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3,4-Dichloro-5-hydroxyphenyl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds . This process is crucial for the synthesis of biaryl compounds and other complex structures.
Comparison with Similar Compounds
- 4-Hydroxyphenylboronic acid
- 3,5-Dichlorophenylboronic acid
- 4-Formylphenylboronic acid
Comparison: (3,4-Dichloro-5-hydroxyphenyl)boronic acid is unique due to the presence of both chlorine and hydroxyl substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to other similar compounds, it offers distinct advantages in specific applications, such as enhanced reactivity in Suzuki-Miyaura coupling reactions and potential biological activity .
Properties
IUPAC Name |
(3,4-dichloro-5-hydroxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BCl2O3/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,10-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWHAZBJIKKVHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)Cl)O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BCl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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